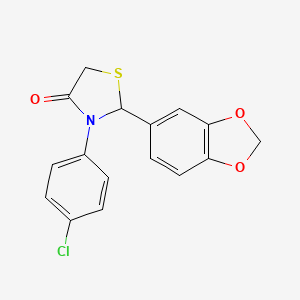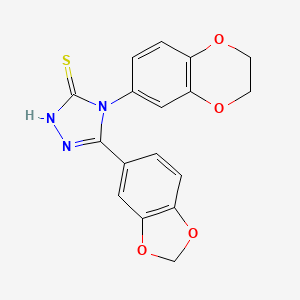![molecular formula C19H16BrN3O2 B4244017 2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B4244017.png)
2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one
Overview
Description
2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features both indole and quinazolinone moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the indole and quinazolinone precursors. One common method involves the bromination of indole derivatives followed by the formation of the quinazolinone ring through cyclization reactions. The reaction conditions often include the use of hydrazine hydrate, ethanol, and refluxing for extended periods .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the indole moiety can be substituted with other groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, potassium carbonate for substitution, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the overall structure and properties of the compound.
Scientific Research Applications
2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for research in areas such as antimicrobial, antiviral, and anticancer studies.
Medicine: Its potential therapeutic properties are explored for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole and quinazolinone moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making the compound effective in treating diseases such as cancer and infections .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: Shares the brominated indole structure but lacks the quinazolinone moiety.
Indole-5-carboxaldehyde: Contains the indole structure with an aldehyde group.
1-methyl-1H-indole-5-boronic acid: Features a boronic acid group attached to the indole ring.
Uniqueness
2-[(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-YL)methyl]-3-ethyl-3,4-dihydroquinazolin-4-one is unique due to the combination of the indole and quinazolinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that contain only one of these moieties.
Properties
IUPAC Name |
2-[(5-bromo-2-oxo-1,3-dihydroindol-3-yl)methyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c1-2-23-17(21-15-6-4-3-5-12(15)19(23)25)10-14-13-9-11(20)7-8-16(13)22-18(14)24/h3-9,14H,2,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXJMOCYDMWFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)CC3C4=C(C=CC(=C4)Br)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4243948.png)

![4-cyano-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4243958.png)
![2-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzamide](/img/structure/B4243960.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide](/img/structure/B4243965.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4243976.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(3-methylphenyl)glycinamide](/img/structure/B4243985.png)
![N-[2,5-dioxo-1-(prop-2-en-1-yl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide](/img/structure/B4243995.png)
![N-[4-(cyanomethyl)phenyl]-1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4243998.png)
![4-chloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B4244004.png)
![1-{[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4244012.png)


